![molecular formula C14H15FN4O2S2 B2669479 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392297-36-8](/img/structure/B2669479.png)
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
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Description
“N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide” is a complex organic compound. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a 4-fluoroanilino group, which is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has a linear formula of C18H14F2N4O2S3, and a molecular weight of 452.527 . The compound contains several functional groups, including a 1,3,4-thiadiazole ring, a sulfanyl group, and a 4-fluoroanilino group .Scientific Research Applications
Synthesis and Antitumor Activity
Research has developed preparative procedures for synthesizing compounds structurally related to N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide, demonstrating moderate antitumor activity against malignant tumor cells. A study highlighted the synthesis of derivatives exhibiting sensitivity in UO31 renal cancer cell lines, indicating potential for cancer treatment applications (Horishny & Matiychuk, 2020).
Inhibition of Tumor-Associated Isozyme IX
Another aspect of research focuses on the inhibition of carbonic anhydrase IX, a tumor-associated isozyme, by halogenated derivatives. This study provides insights into the design of potent inhibitors with potential applications as antitumor agents, highlighting the compound's relevance in addressing cancer-related challenges (Ilies et al., 2003).
Herbicidal Activities
Further research into N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide derivatives explores their herbicidal properties. A study on the biophore models of related compounds established through the Apex-3D method identified promising leads for activity against a range of species, indicating potential for agricultural applications (Ren et al., 2000).
Dual Fluorescence Effects
Investigations into the spectroscopic properties of thiadiazole derivatives have revealed dual fluorescence effects, suggesting applications in molecular probes for biological and medical research. This study emphasizes the compound's potential in fluorescence-based applications, enabling new avenues for scientific exploration (Budziak et al., 2019).
Antimicrobial Properties
Research also extends to the antimicrobial evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, incorporating the pyrimidine ring. Selected compounds have shown moderate activity, indicating potential for development into antimicrobial agents (Farag et al., 2009).
properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-2-3-11(20)17-13-18-19-14(23-13)22-8-12(21)16-10-6-4-9(15)5-7-10/h4-7H,2-3,8H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCSOADKYGUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |
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